The synthesis of BemPPOX involves several key steps that utilize both condensation and hydrolysis reactions. A notable method includes the condensation of ethyl isobutyrate with 2-(5-bromine-n-amyl)-1,3-dioxolane in the presence of an alkali promoter, followed by hydrolysis to yield 8-oxa-2,2-dimethyl octanoic acid. This intermediate then undergoes a Grignard reaction with 7-bromo-2,2-dimethyl heptanoic acid to produce the target compound .
The molecular structure of BemPPOX consists of a complex arrangement that includes an oxadiazolone moiety. The compound features multiple functional groups that contribute to its biological activity.
BemPPOX undergoes specific chemical reactions that facilitate its function as an enzyme inhibitor. The primary reactions include:
The mechanism by which BemPPOX exerts its effects involves the selective inhibition of ATP-citrate lyase. By blocking this enzyme, BemPPOX effectively reduces the synthesis of cholesterol and fatty acids in the liver.
Studies have shown that BemPPOX significantly reduces plasma cholesterol levels in animal models, indicating its efficacy as a therapeutic agent .
BemPPOX exhibits distinct physical and chemical properties that are important for its function and application:
Thermal stability studies indicate that BemPPOX maintains integrity up to temperatures exceeding 200°C without significant degradation .
BemPPOX has several scientific applications primarily related to its pharmacological properties:
BemPPOX functions as a liver-targeted prodrug, requiring enzymatic conversion to its active form, bempedoyl-CoA. This activation is mediated exclusively by very-long-chain acyl-CoA synthetase-1 (ACSVL1), an enzyme highly expressed in hepatocytes but absent in skeletal muscle and other peripheral tissues. ACSVL1 catalyzes the ATP-dependent ligation of CoA to BemPPOX, forming the high-energy thioester intermediate in vivo [2] [3]. This tissue-specific activation minimizes off-target effects and explains BemPPOX’s favorable myotoxicity profile compared to statins.
Table 1: Enzymatic Activation Profile of BemPPOX
Activation Enzyme | Tissue Localization | Activation Product | Functional Consequence |
---|---|---|---|
ACSVL1 (SCL27A1) | Hepatocytes | Bempedoyl-CoA | Liver-specific bioactivation |
None identified | Skeletal muscle | N/A | Avoids muscle toxicity |
Bempedoyl-CoA acts as a direct, irreversible inhibitor of ATP-citrate lyase (ACL), a cytosolic enzyme catalyzing the cleavage of citrate into oxaloacetate and acetyl-CoA. Kinetic studies reveal competitive inhibition at the citrate-binding site, with an apparent K~i~ of 2.8 μM [3] [9]. Phosphorylation of ACL at Ser~455~ by Akt/PKB enhances enzyme stability, but bempedoyl-CoA binding disrupts catalytic activity independent of phosphorylation status. This inhibition depletes cytosolic acetyl-CoA pools, the essential carbon source for de novo cholesterol synthesis [9] [10].
Table 2: Kinetic Parameters of ACL Inhibition by BemPPOX
Parameter | Value | Significance |
---|---|---|
Inhibition constant (K~i~) | 2.8 μM | High-affinity binding to ACL |
Mode of inhibition | Competitive | Reversible at citrate-binding site |
Cellular IC~50~ | 15 μM | Achievable at therapeutic concentrations |
ACL inhibition by BemPPOX disrupts the mevalonate pathway at its initial step:
Table 3: Metabolic Consequences of ACL Inhibition
Affected Pathway | Key Metabolic Shift | Downstream Effect |
---|---|---|
Mevalonate pathway | ↓ HMG-CoA → ↓ Mevalonate | Reduced cholesterol biosynthesis |
SREBP-2 regulation | ↑ LDLR expression | Enhanced LDL-C clearance |
Fatty acid synthesis | ↓ Malonyl-CoA production | Reduced hepatic VLDL secretion |
BemPPOX exhibits AMPK-dependent pleiotropic effects beyond cholesterol lowering:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7